8-Chloro-8-nonenoic acid

Overview

Description

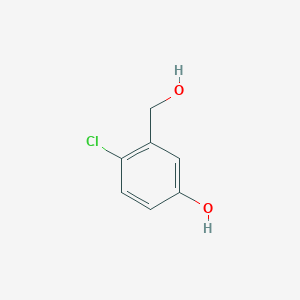

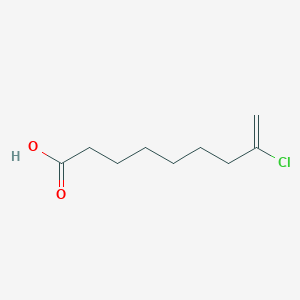

8-Chloro-8-nonenoic acid is a chemical compound belonging to the family of unsaturated fatty acids. It is characterized by its molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol . This compound is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. Due to its unique structure, this compound has garnered significant attention in scientific research for its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

It is known to be involved in the biosynthesis of capsaicinoids , which are active constituents in Capsicum fruits .

Mode of Action

It is known to be a precursor in the biosynthesis of capsaicinoids . Capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways .

Biochemical Pathways

8-Chloro-8-nonenoic acid is involved in the biosynthesis of capsaicinoids. The compound is converted into 8-methyl-6-nonenyl-CoA in the cytosol . This is a crucial step in the capsaicinoid biosynthesis pathway, which eventually leads to the production of capsaicin and dihydrocapsaicin .

Pharmacokinetics

Its molecular weight is 19067 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a precursor in the biosynthesis of capsaicinoids, it contributes to the production of these bioactive compounds, which have been associated with various health benefits .

Action Environment

The synthesis and accumulation of capsaicinoids, which this compound is involved in, are dependent on both genetic and environmental factors . Factors such as light, temperature, and water availability can affect capsaicinoid production and accumulation .

Biochemical Analysis

Biochemical Properties

8-Chloro-8-nonenoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as fatty acid synthase, which is involved in the elongation of fatty acid chains. The interaction between this compound and fatty acid synthase is crucial for the synthesis of longer-chain fatty acids, which are essential for various cellular functions . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in lipid metabolism. By modulating the activity of enzymes and proteins associated with these pathways, this compound can alter gene expression and cellular metabolism . This compound may also impact cell proliferation and differentiation, making it a valuable tool for studying cellular responses to fatty acid derivatives.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell signaling, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced lipid metabolism and improved cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which are crucial for the synthesis and elongation of fatty acids . These interactions can influence metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical properties and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.

Chemical Reactions Analysis

8-Chloro-8-nonenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

Medicine: Its therapeutic properties are being explored for potential drug development.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

8-Chloro-8-nonenoic acid can be compared with other unsaturated fatty acids such as:

9-Decenoic acid: Similar in structure but lacks the chlorine atom, which may result in different reactivity and properties.

10-Undecenoic acid: Another unsaturated fatty acid with a longer carbon chain, which may affect its solubility and reactivity.

The presence of the chlorine atom in this compound makes it unique and may contribute to its specific chemical and biological properties .

Properties

IUPAC Name |

8-chloronon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-8(10)6-4-2-3-5-7-9(11)12/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKURDXPLDUVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641251 | |

| Record name | 8-Chloronon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-30-1 | |

| Record name | 8-Chloro-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloronon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)